molecular formula C9H6FN3O B15070413 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol

6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol

Cat. No.: B15070413
M. Wt: 191.16 g/mol
InChI Key: PPGVYMADMHZNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nitrogen Heterocycles as Privileged Structures in Medicinal Chemistry

Nitrogen heterocycles are organic compounds containing a ring structure composed of atoms of at least two different elements, one of which is nitrogen. In the realm of medicinal chemistry, certain heterocyclic scaffolds are referred to as "privileged structures". This term denotes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. pharmaffiliates.comnih.govsigmaaldrich.com The prevalence of nitrogen heterocycles in a vast number of FDA-approved drugs underscores their importance. chemicalbook.comchemspider.com Statistics indicate that over 85% of all biologically active compounds contain a heterocycle, with nitrogen-containing rings being the most common. bldpharm.com

The versatility of nitrogen heterocycles stems from several key characteristics. Their cyclic nature often imparts a degree of conformational rigidity, which can be advantageous for specific receptor binding. Furthermore, the presence of nitrogen atoms introduces sites for hydrogen bonding, which is crucial for molecular recognition and interaction with biological macromolecules such as proteins and nucleic acids. chemspider.com The ability to readily modify these scaffolds through various chemical reactions allows for the fine-tuning of their pharmacological properties, making them ideal starting points for drug discovery programs. bldpharm.com

Overview of Pyrimidine (B1678525) and Pyridine (B92270) Scaffolds in Bioactive Chemical Entities

Both pyrimidine and pyridine are six-membered aromatic heterocycles that play fundamental roles in biological systems and drug design.

The pyrimidine ring is a cornerstone of life itself, forming the structural basis of the nucleobases uracil, thymine, and cytosine, which are essential components of RNA and DNA. This inherent biological relevance has made the pyrimidine scaffold a highly attractive target for medicinal chemists. cymitquimica.com A wide array of clinically used drugs, including anticancer agents like fluorouracil and antiviral medications, feature a pyrimidine core. The diverse biological activities associated with pyrimidine derivatives are extensive, encompassing antimicrobial, anti-inflammatory, and antineoplastic properties. cymitquimica.comgoogle.comresearchgate.net

Similarly, the pyridine scaffold is a key component in a multitude of bioactive compounds. chemspider.com It is found in essential biomolecules such as the vitamin niacin (nicotinic acid) and the coenzymes NAD and NADP. The pyridine ring's ability to act as a hydrogen bond acceptor and its capacity to engage in various non-covalent interactions make it a valuable pharmacophore. chemspider.com Its presence in a drug molecule can influence properties such as solubility, metabolic stability, and protein binding. Consequently, pyridine derivatives have been successfully developed as treatments for a wide range of conditions, including bacterial infections, viral diseases, and cancer.

Rationale for Academic Investigation of the 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol Scaffold

Given the well-documented and diverse biological activities of both pyrimidine and pyridine scaffolds, the academic investigation into this compound is driven by the hypothesis that this specific combination of functionalities could lead to the discovery of new therapeutic agents with novel mechanisms of action or improved efficacy and safety profiles. The exploration of such unique chemical spaces is fundamental to advancing the field of drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6FN3O

Molecular Weight

191.16 g/mol

IUPAC Name

4-fluoro-2-pyridin-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H6FN3O/c10-7-5-8(14)13-9(12-7)6-3-1-2-4-11-6/h1-5H,(H,12,13,14)

InChI Key

PPGVYMADMHZNEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=O)N2)F

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Fluoro 2 Pyridin 2 Yl Pyrimidin 4 Ol and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the connectivity and chemical environment of atoms. For 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol and its analogs, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a complete assignment of their molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives provides crucial information about the number of different types of protons and their neighboring environments. In the case of this compound, the spectrum is expected to exhibit distinct signals for the protons on both the pyrimidine (B1678525) and pyridine (B92270) rings.

The pyridine ring protons typically appear as a set of multiplets in the aromatic region. For a 2-substituted pyridine ring, four distinct proton signals are expected. The proton at the 6-position of the pyridine ring (H-6') is generally the most deshielded and appears at the lowest field, often as a doublet. The remaining pyridine protons (H-3', H-4', and H-5') will appear at higher fields, with their chemical shifts and coupling patterns dictated by their relative positions.

The pyrimidine ring of this compound contains a single proton at the 5-position (H-5). This proton is expected to show a characteristic signal, the chemical shift of which will be influenced by the adjacent fluorine and hydroxyl groups. The coupling of this proton with the neighboring fluorine atom (³JHF) will result in a doublet, providing a clear indication of the fluoro-substitution pattern. The hydroxyl proton (OH) at the 4-position may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Representative ¹H NMR Data for Analogs of this compound

Compound H-5 (pyrimidine) (δ, ppm) Pyridine Protons (δ, ppm)
2-(Pyridin-2-yl)pyrimidin-4-ol 6.5-7.0 (d) 7.2-8.8 (m)
6-Chloro-2-(pyridin-2-yl)pyrimidin-4-ol 6.8 (s) 7.3-8.9 (m)
5-Bromo-2-(pyridin-2-yl)pyrimidin-4-ol - 7.4-8.7 (m)

Note: The data presented in this table is based on known analogs and serves to illustrate the expected chemical shift ranges. 'd' denotes a doublet, 's' a singlet, and 'm' a multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the nine carbon atoms. The chemical shifts of the pyrimidine carbons are particularly informative. The carbon bearing the fluorine atom (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet in the proton-decoupled ¹³C NMR spectrum. This coupling is a definitive indicator of the fluorine's position.

The carbon atoms of the pyridine ring will also show characteristic signals in the aromatic region. The chemical shifts of these carbons are influenced by the nitrogen atom and the substitution pattern. The carbon attached to the pyrimidine ring (C-2') is typically found at a distinct chemical shift.

Table 2: Representative ¹³C NMR Data for Analogs of this compound

Compound Pyrimidine Carbons (δ, ppm) Pyridine Carbons (δ, ppm)
2-(Pyridin-2-yl)pyrimidin-4-ol 110-170 120-155
6-Chloro-2-(pyridin-2-yl)pyrimidin-4-ol 115-175 122-158
5-Bromo-2-(pyridin-2-yl)pyrimidin-4-ol 100-172 121-156

Note: The data presented in this table is based on known analogs and provides an expected range for the chemical shifts.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Containing Compounds

¹⁹F NMR spectroscopy is a powerful technique for the characterization of organofluorine compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift range. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the 6-position of the pyrimidine ring. The chemical shift of this fluorine signal is sensitive to its electronic environment. The signal will be split into a doublet due to coupling with the adjacent proton at the 5-position (³JHF), further confirming the substitution pattern. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying and differentiating between fluorinated isomers. thermofisher.com

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the confirmation of its molecular formula, C₉H₆FN₃O.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecular ion peak (M⁺) is expected to be observed, and its fragmentation would likely involve the loss of small molecules such as CO, HCN, or HF. The fragmentation of the pyridine and pyrimidine rings would lead to a series of characteristic fragment ions. Analysis of these fragments can help to piece together the structure of the parent molecule. For instance, the pyrimidine ring is often more stable during fragmentation than attached side chains. walisongo.ac.id

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, which may be involved in intermolecular hydrogen bonding. The C=O stretching vibration of the pyrimidin-4-one tautomer would likely appear in the range of 1700-1650 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic pyrimidine and pyridine rings are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. The C-F stretching vibration typically gives rise to a strong absorption band in the 1250-1000 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Research

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions within the conjugated aromatic system. The presence of two interconnected aromatic rings, pyrimidine and pyridine, creates an extended π-system that absorbs in the UV region. The exact position and intensity of the absorption maxima (λmax) are influenced by the substitution pattern and the solvent polarity. For similar aromatic heterocyclic systems, characteristic absorption bands are often observed in the 250 to 390 nm region. uni-muenchen.de

Computational and Theoretical Investigations of the 6 Fluoro 2 Pyridin 2 Yl Pyrimidin 4 Ol Scaffold

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric structure of molecules. These methods provide insights into the molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) StudiesDensity Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For novel heterocyclic compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties.physchemres.orgSuch studies can calculate bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional view of the molecule.physchemres.orgresearchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and chemical reactivity. mdpi.com For similar pyrimidine (B1678525) derivatives, DFT has been used to calculate these electronic properties, along with molecular electrostatic potential (MEP) maps, which reveal the charge distribution and sites susceptible to electrophilic or nucleophilic attack. researchgate.net While these methods are standard, specific HOMO-LUMO energy values and MEP analyses for 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol are not found in the reviewed literature.

Table 1: Representative DFT Geometrical Parameters for a Pyrimidine Derivative (Note: This table is illustrative of typical DFT results for a related pyrimidine structure, as specific data for this compound is unavailable.)

Parameter Calculated Value
Bond Length (C-N) 1.34 Å
Bond Length (C=O) 1.23 Å
Bond Angle (N-C-N) 115.8°

Molecular Modeling for Ligand-Target Interaction Prediction

Molecular modeling techniques are essential for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules, identifying the low-energy conformers is key to understanding their behavior and biological activity. Theoretical methods can map the potential energy surface to identify stable conformers and the energy barriers between them. rsc.org For related structures like pyridin-2-yl guanidine (B92328) derivatives, theoretical studies combined with NMR and X-ray crystallography have been used to determine preferred conformations, which are often governed by intramolecular hydrogen bonding. researchgate.net A detailed conformational analysis and energy landscape map specific to this compound is not available.

Prediction of Chemical Reactivity Patterns and Selectivity

Computational methods can predict the most likely sites for chemical reactions on a molecule. Reactivity descriptors derived from DFT, such as the Fukui function and local softness, can identify the atoms most susceptible to nucleophilic or electrophilic attack. mdpi.com The molecular electrostatic potential (MEP) map also provides a visual guide to the reactive regions of a molecule. researchgate.net These predictive tools are valuable for designing synthetic pathways and understanding a molecule's metabolic fate. While these techniques are broadly applicable, specific predictions of the chemical reactivity patterns and selectivity for this compound have not been published.

Table 2: Compound Names Mentioned

Compound Name
This compound

Mechanistic Research on the Biological Activities of Pyrimidine Pyridine Hybrid Systems

Enzyme Inhibition Studies and Elucidation of Inhibitory Mechanisms

The fusion of pyrimidine (B1678525) and pyridine (B92270) rings creates a privileged scaffold known for its interaction with various enzymatic targets. The specific electronic and conformational properties imparted by substituents play a crucial role in determining the potency and selectivity of these interactions. For "6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol," the fluorine atom at the 6-position and the pyridinyl group at the 2-position would theoretically influence its binding affinity and inhibitory profile against different enzymes. However, empirical data to support these hypotheses are currently lacking.

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain sulfonamide-containing heterocyclic compounds, including some pyridine derivatives, have been identified as potent CA inhibitors. pharmaffiliates.comchemicalbook.com The inhibitory mechanism typically involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. For a non-sulfonamide compound like "this compound," any potential inhibitory activity would likely proceed through a different mechanism, possibly involving hydrogen bonding and hydrophobic interactions within the active site cavity. However, no studies have been published to confirm or characterize such an interaction for this specific compound.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. cymitquimica.comsigmaaldrich.comsigmaaldrich.com Aberrant activation of this pathway is a hallmark of many cancers, making it a key target for drug development. Numerous pyrimidine-based molecules have been developed as PI3K inhibitors. cymitquimica.com These inhibitors typically bind to the ATP-binding pocket of the PI3K enzyme, competing with the endogenous ATP. The specific pyrimidine-pyridine core of "this compound" suggests it could potentially fit into this pocket, but without experimental data, its modulatory effect on the PI3K pathway remains speculative.

The MAPK signaling pathway is another crucial regulator of cellular processes, and its dysregulation is implicated in various diseases, including cancer. Several small molecule inhibitors targeting key kinases in this pathway, such as MEK, ERK, and p38-α, have been investigated. Pyridopyrimidine derivatives have been explored as inhibitors of kinases within this pathway, such as MAP4K4. The potential for "this compound" to act as a MAPK pathway inhibitor would depend on its ability to bind to the ATP-binding site of one of these kinases. No such activity has been reported in the scientific literature.

EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in cancer therapy. Small molecule tyrosine kinase inhibitors (TKIs), many of which feature a pyrimidine core, have been successfully developed to treat cancers driven by EGFR mutations. These inhibitors function by competing with ATP for binding to the intracellular kinase domain of the receptor. While the pyrimidine scaffold is common among EGFR inhibitors, the specific inhibitory potential of "this compound" against EGFR-TK has not been evaluated or reported.

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Pyrimidine derivatives have been investigated for their potential as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The specific structure of "this compound" does not correspond to the typical pharmacophores of known COX inhibitors, and no studies have explored its activity against these enzymes.

The KRAS and mTOR pathways are central to cell growth and proliferation and are frequently dysregulated in cancer. While KRAS has been a challenging target for small molecule inhibitors, the mTOR kinase, a downstream effector of the PI3K pathway, has been successfully targeted. Dual PI3K/mTOR inhibitors often possess heterocyclic scaffolds. cymitquimica.com Although "this compound" contains a pyrimidine-pyridine system, there is no published evidence to suggest it modulates either the KRAS or mTOR pathways.

Ephrin Receptor (EPH) Inhibition

Ephrin receptors, a large family of receptor tyrosine kinases, are critical in a multitude of physiological and pathological processes, including cell migration, adhesion, and proliferation. medchemexpress.comnih.gov Their dysregulation is frequently implicated in the progression of cancer, making them a promising target for therapeutic intervention. medchemexpress.comnih.gov The inhibition of Eph receptors can disrupt tumor cell invasion, angiogenesis, and metastasis. nih.gov While direct inhibitory data for this compound on Ephrin receptors is not currently available, the broader class of pyrimidine-based compounds has been a source of kinase inhibitors, suggesting a potential avenue for future investigation.

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammation. nih.govmdpi.com Inhibition of LOX enzymes is a key strategy for the development of anti-inflammatory drugs. nih.gov For instance, certain indole-based derivatives have shown potent activity against LOX. nih.gov The pyrimidine-pyridine scaffold represents a class of compounds that could be explored for LOX inhibition, although specific studies on this compound are yet to be published.

Interference with Key Cellular Processes and Signaling Pathways

Beyond direct enzyme inhibition, pyrimidine-pyridine derivatives can exert their biological effects by modulating complex cellular processes and signaling cascades that are fundamental to cell fate and function.

Modulation of Cell Proliferation and Apoptosis Pathways

The regulation of cell proliferation and the induction of apoptosis (programmed cell death) are critical targets in cancer therapy. Pyrimidine derivatives have been shown to possess potent antitumor activity by interfering with these pathways. rsc.orgnih.gov For example, certain functionalized pyridin-2-ones and pyrimidin-4-ones have demonstrated significant activity against various human tumor cell lines. rsc.org The mechanisms often involve arresting the cell cycle at different phases and activating apoptotic cascades through the modulation of key regulatory proteins like Bax and Bcl-2. nih.gov

Induction of Oxidative Stress Mechanisms

Inducing oxidative stress within cancer cells is a recognized strategy to trigger cell death. Reactive oxygen species (ROS) can damage cellular components, leading to apoptosis or necrosis. nih.gov Some pyrazolo[3,4-d]pyrimidine derivatives, which share a core pyrimidine structure, have been shown to induce significant oxidative stress in glioblastoma cells. nih.gov This pro-oxidative potential contributes to their anticancer effects. nih.gov The ability of pyrimidine-pyridine hybrids to generate ROS could be a key component of their mechanism of action.

Anti-fibrosis Activity in Specific Cellular Models

Fibrosis is characterized by the excessive accumulation of extracellular matrix, leading to organ damage. A study on novel 2-(pyridin-2-yl) pyrimidine derivatives demonstrated their potential as anti-fibrotic agents. mdpi.comnih.govresearchgate.net In a cellular model using immortalized rat hepatic stellate cells (HSC-T6), several compounds were evaluated for their ability to inhibit fibrosis. mdpi.comnih.gov

The study revealed that certain derivatives were more effective than the standard anti-fibrotic drug Pirfenidone. mdpi.comnih.gov The mechanism of action was linked to the inhibition of collagen expression and a reduction in hydroxyproline (B1673980) content, both of which are key markers of fibrosis. mdpi.comnih.govresearchgate.net

Table 1: Anti-fibrotic Activity of Selected 2-(pyridin-2-yl) Pyrimidine Derivatives

Compound Structure IC50 (µM) against HSC-T6 cells
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate 45.69 mdpi.comnih.govresearchgate.net

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

These findings suggest that the 2-(pyridin-2-yl) pyrimidine scaffold is a promising starting point for the development of new anti-fibrotic drugs. mdpi.comnih.govresearchgate.net

Antibacterial and Antitubercular Mechanisms of Action

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Pyrimidine-containing compounds have historically been a rich source of antimicrobial drugs. The pyridine nucleus is also a well-established pharmacophore in antimicrobial agents. nih.gov The combination of these two heterocycles in a single molecule could lead to synergistic or novel antibacterial activities. While specific studies on the antibacterial and antitubercular mechanisms of this compound are not yet available, related structures such as 2-pyrazolylpyrimidinones have been identified as having pan-active potential against Mycobacterium tuberculosis, suggesting a novel mechanism of action. nih.gov

Antifungal and Antiviral Activity Investigations

The unique structural combination of pyrimidine and pyridine rings in this compound suggests potential for both antifungal and antiviral activities, a characteristic often observed in this class of heterocyclic compounds. nih.govmdpi.combenthamdirect.com

Antifungal Activity:

Research into pyridine and pyrimidine derivatives has identified a novel class of antifungal agents. nih.govnih.gov A plausible mechanism of action for these compounds is the inhibition of lanosterol (B1674476) demethylase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.gov By disrupting this pathway, the structural integrity of the fungal cell membrane is compromised, leading to cell death. It is hypothesized that compounds like this compound could adopt a conformation that allows them to bind to the active site of this enzyme, thereby exerting their antifungal effect.

A study on various pyrimidine derivatives demonstrated significant in vitro activity against a range of phytopathogenic fungi. nih.gov The structure-activity relationship (SAR) analyses from such studies can offer insights into how modifications, such as the fluorine substitution in this compound, might influence the antifungal potency.

Antiviral Activity:

Pyrimidine derivatives have been the subject of extensive research for their antiviral properties against a wide array of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and various respiratory viruses. benthamdirect.com The mechanisms of action are diverse and can include the inhibition of viral replication and interference with viral entry into host cells. For instance, some pyrimidine-containing compounds have been shown to inhibit viral polymerases, which are essential for the replication of the viral genome. benthamdirect.com Other derivatives may interfere with viral maturation or inhibit key viral enzymes like reverse transcriptase. benthamdirect.com

The specific antiviral mechanism of a 2-(pyridin-2-yl)pyrimidine (B3183638) derivative would depend on its interaction with viral-specific proteins. The electronic properties conferred by the fluorine atom and the pyridine ring in this compound could play a crucial role in its binding affinity to viral targets.

Table 1: Potential Antifungal and Antiviral Mechanisms of Pyrimidine-Pyridine Hybrids

ActivityPotential Molecular TargetProposed Mechanism of Action
Antifungal Lanosterol DemethylaseInhibition of ergosterol biosynthesis, leading to fungal cell membrane disruption. nih.gov
Antiviral Viral Polymerases, Reverse TranscriptaseInhibition of viral genome replication. benthamdirect.com
Antiviral Viral ProteasesInterference with viral protein processing and maturation.

Anticonvulsant Action Mechanisms

Several pyrimidine and pyridine derivatives have been investigated for their anticonvulsant properties, with research pointing towards modulation of neurotransmitter systems and ion channels. nih.govnih.govresearchgate.netjapsonline.com

One of the primary mechanisms implicated in the anticonvulsant activity of related heterocyclic compounds is the inhibition of voltage-gated sodium channels (VGSCs). nih.gov By blocking these channels, the compounds can reduce the rapid and repetitive firing of neurons that is characteristic of epileptic seizures. A recent study on novel pyrimidine-based derivatives identified potent inhibitors of the Nav1.2 sodium channel subtype, which demonstrated efficacy in mouse models of epilepsy. nih.gov

Another potential mechanism is the enhancement of GABAergic inhibition. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and compounds that enhance its effects can suppress neuronal excitability. While direct interaction with GABA receptors is one possibility, some compounds may act by inhibiting GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation, thereby increasing the concentration of GABA in the synapse.

Table 2: Potential Anticonvulsant Mechanisms of Action

Molecular TargetProposed Mechanism
Voltage-Gated Sodium Channels (e.g., Nav1.2) Blockade of ion influx, reducing neuronal hyperexcitability. nih.gov
GABAergic System Enhancement of inhibitory neurotransmission.
Calcium Channels Modulation of calcium influx, which is involved in neurotransmitter release. nih.gov

Plant Growth Stimulant Activity and Associated Molecular Pathways

Certain pyrimidine and pyridine derivatives have been shown to exhibit plant growth-regulating activities. ijisrt.comauctoresonline.orgresearchgate.netbotanyjournals.comcrimsonpublishers.com These effects can be similar to those of natural plant hormones like auxins and cytokinins, which are involved in critical developmental processes such as cell division, elongation, and differentiation. crimsonpublishers.com

The application of specific pyrimidine derivatives has been reported to enhance the growth of various crops, including chickpea, wheat, and barley. ijisrt.comauctoresonline.orgresearchgate.net The mechanism of action is thought to involve the modulation of endogenous phytohormone levels or signaling pathways. For instance, some compounds may mimic the activity of auxins, promoting root formation and shoot elongation. crimsonpublishers.com

The molecular pathways underlying these effects are complex and can involve the regulation of gene expression related to cell cycle progression, cell wall modification, and nutrient uptake. The structural similarity of this compound to known pyrimidine-based plant growth regulators suggests it could potentially influence these pathways, although specific studies are required to confirm this.

Table 3: Potential Plant Growth Stimulant Effects

Plant ProcessPotential EffectAssociated Hormonal Pathway
Root Development Promotion of lateral and primary root growthAuxin-like activity crimsonpublishers.com
Shoot Elongation Increased stem length and leaf areaGibberellin or auxin signaling
Biomass Accumulation Enhanced overall plant weightGeneral metabolic enhancement

Biotransformation Studies of Fluorinated Pyrimidinols and Metabolite Identification

The biotransformation of pyridine-pyrimidine hybrid systems is a critical area of research to understand their metabolic fate. Studies on structurally similar compounds can provide insights into the likely metabolic pathways for this compound.

Research on the biotransformation of β-secretase inhibitors, which also contain pyridine and pyrimidine rings, has revealed several key metabolic routes. nih.govresearchgate.net In vitro studies have indicated that Cytochrome P450 enzymes, particularly CYP3A4, are major contributors to the metabolism of these compounds. nih.govresearchgate.net

Common metabolic transformations include N-oxidation of both the pyridine and pyrimidine rings. nih.govresearchgate.net Another observed pathway is the conversion to a 4-pyrimidone derivative. nih.govresearchgate.net More complex and unusual metabolic pathways have also been identified, such as a ring-opening reaction of the pyrimidine ring, followed by the elimination of a carbon atom and subsequent ring closure to form an imidazole (B134444) metabolite. nih.govresearchgate.net

The presence of a fluorine atom, as in this compound, can influence the metabolic profile of the compound. Fluorine substitution can block potential sites of metabolism, leading to a different metabolite profile or an altered rate of metabolism compared to non-fluorinated analogs. The ultimate degradation of the pyrimidine ring can lead to the formation of CO2, H2O, and urea. wikipedia.org

Table 4: Potential Biotransformation Pathways

Metabolic ReactionPotential MetaboliteKey Enzymes
N-Oxidation Pyridine N-oxide, Pyrimidine N-oxideCytochrome P450 (e.g., CYP3A4) nih.govresearchgate.net
Hydroxylation Hydroxylated pyrimidine or pyridine ringCytochrome P450
Ring Contraction Imidazole derivativeCytochrome P450 nih.govresearchgate.net
Ring Opening and Degradation CO2, H2O, UreaVarious catabolic enzymes wikipedia.org

Structure Activity Relationship Sar Studies of 6 Fluoro 2 Pyridin 2 Yl Pyrimidin 4 Ol and Analogs

Influence of Fluoro Substitution on Biological Activity and Specificity

Positional Effects of Fluorine on Binding Affinity and Efficacy

The specific position of the fluorine atom on a heterocyclic scaffold is not trivial; its regioisomeric placement can dictate whether the biological activity is improved or diminished. nih.gov Studies on analogous compounds demonstrate that fluorine substitution can significantly modulate interactions with protein targets. For instance, the introduction of fluorine can lead to favorable orthogonal multipolar C–F···C═O interactions with the protein backbone, substantially enhancing ligand binding affinity. acs.orgnih.gov The optimal geometry of the C-F bond relative to a backbone carbonyl group is crucial for this gain in affinity. acs.orgnih.gov

In the context of pyrrolo[2,3-d]pyrimidine antifolates, which share structural similarities, fluorination has been shown to significantly increase binding to the proton-coupled folate transporter (PCFT). nih.gov A comparative analysis showed that the position of the fluorine substituent directly impacts the inhibitory concentrations (IC50 values).

Table 1: Effect of Fluorine Position on Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Analogs

Compound Substitution IC50 (nM) in FR- and PCFT-expressing CHO cells
Analog A Non-fluorinated 10 ± 2
Analog B 3'-fluoro 11 ± 1
Analog C 2'-fluoro 3 ± 0.4

Data synthesized from studies on analogous 6-substituted pyrrolo[2,3-d]pyrimidine compounds. nih.gov

As shown in the table, the 2'-fluoro substitution (Analog C) resulted in a more than three-fold increase in potency compared to the non-fluorinated parent compound (Analog A) and the 3'-fluoro isomer (Analog B), highlighting the critical nature of fluorine's position. nih.gov

Synergistic Effects of Fluorination and Defluorination on Potency

The strategic addition or removal of fluorine atoms at different positions within a molecule can have synergistic effects on its biological potency. While direct studies on 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol are limited, principles from related compounds show that systematic fluorine scanning is an effective strategy for ligand optimization. nih.gov For example, in the development of menin-MLL inhibitors, introducing trifluoromethyl groups at specific sites led to a considerable improvement in inhibitory activity by engaging in short interactions with the protein backbone. acs.org Systematically altering the number of fluorine atoms in these groups allowed for the fine-tuning of binding affinity. acs.org This suggests that a combination of fluorinated and non-fluorinated positions on a complex molecule can be engineered to maximize potency, balancing factors like binding affinity, hydrophobicity, and molecular weight. nih.gov

Role of the Pyridine (B92270) Moiety in Ligand-Target Interactions

The pyridine ring is a prevalent structural unit in pharmaceuticals, recognized for its ability to participate in various biological interactions. nih.gov As a six-membered aromatic heterocycle containing a nitrogen atom, it can act as a hydrogen bond acceptor and engage in π-π stacking and cation-π interactions, which are crucial for ligand-target binding. nih.govnih.gov

Impact of Substituents on the Pyrimidine (B1678525) Ring on Activity and Selectivity

The pyrimidine skeleton is highly versatile and can be readily modified at the C-2, C-4, C-5, and C-6 positions to modulate biological activity and selectivity. mdpi.com The electronic nature and steric properties of substituents at these positions play a crucial role in the molecule's pharmacological profile. csu.edu.au

Modifications at C-2, C-4, C-5, and C-6 of the Pyrimidine Ring

Systematic modifications of the pyrimidine ring in related 2-(pyridin-2-yl) pyrimidine structures have yielded compounds with varying biological activities. A study on novel derivatives designed for anti-fibrotic activity provides a clear example of how substituents influence potency. mdpi.com

C-2 Position: In the parent compound, this position is occupied by the critical pyridine ring. Altering this would fundamentally change the scaffold's class.

C-4 Position: The hydroxyl group (in the -ol tautomer) at the C-4 position can act as both a hydrogen bond donor and acceptor. Modifications here can drastically alter binding. For example, replacing it with an amino group or other functionalities can change the molecule's interaction profile. juniperpublishers.com

C-5 Position: This position is often a target for substitution to enhance biological activity. Modifications at C-5 with various groups, including halogens or carbon-linked substituents, have been shown to improve the biostability and activity of pyrimidine nucleosides. researchgate.net In a series of 2-(pyridin-2-yl) pyrimidine derivatives, introducing a carbamoyl (B1232498) group at C-5 was a key step in generating potent compounds. The nature of the substituent on the carbamoyl nitrogen further tuned the activity. mdpi.com

C-6 Position: The fluorine atom in this compound occupies this position. As discussed, this fluoro group is expected to significantly influence activity. Studies on 4,6-disubstituted pyrimidines show a delicate interplay between the electronic nature of the C-4 and C-6 substituents and the molecule's reactivity. csu.edu.au

Table 2: Anti-Fibrotic Activity of C-5 Modified 2-(Pyridin-2-yl) Pyrimidine Analogs

Compound C-5 Substituent on Carbamoyl Group IC50 (μM) against HSC-T6 cells
12m p-tolyl 45.69
12q 3,4-difluorophenyl 45.81
12h 2-fluorobenzyl 50.17
12i 2,3-difluorobenzyl 52.38
Pirfenidone (Reference Drug) 368.10

Data from a study on novel 2-(pyridin-2-yl) pyrimidine derivatives. mdpi.com

The data clearly indicates that aryl and substituted aryl groups at the C-5 position confer potent anti-fibrotic activity, with IC50 values significantly lower than the reference drug, Pirfenidone. mdpi.com

Comparative SAR Analysis of Pyrimidine-Pyridine Hybrid Scaffolds

Pyrimidine-pyridine hybrids represent a privileged scaffold in drug discovery, combining the features of both heterocyclic systems to target multiple biological pathways. malariaworld.org This hybrid approach can be a promising strategy for developing agents with enhanced potency, selectivity, and pharmacokinetic properties. malariaworld.org

A comparative study evaluating the anti-inflammatory activity of novel pyridine and pyrimidine derivatives synthesized from common chalcone (B49325) precursors provides direct insight into the relative contributions of each scaffold. nih.gov Both series of compounds were tested for their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Table 3: Comparative Anti-Inflammatory Activity of Pyridine and Pyrimidine Analogs

Compound Class Most Active Compound NO Inhibition (%) IC50 (μM)
Pyridines 7a 65.48% 76.6
Pyrimidines 9d 61.90% 88.7

Data from a comparative study on pyridine and pyrimidine derivatives. nih.gov

The results showed that both pyridine and pyrimidine scaffolds could be used to generate compounds with significant anti-inflammatory activity. nih.gov In this specific study, the most potent pyridine analog (7a) exhibited slightly better inhibitory activity and a lower IC50 value than the most potent pyrimidine analog (9d). nih.gov Such comparative analyses are crucial for guiding the design of future hybrid molecules, helping researchers decide which core scaffold might be more advantageous for a particular biological target. The synergy of combining these two rings into a single molecule like this compound can lead to novel therapeutic agents. malariaworld.org

Derivatization and Analog Design Strategies for the 6 Fluoro 2 Pyridin 2 Yl Pyrimidin 4 Ol Core in Research

Rational Design and Synthesis of Structurally Modified Analogs for Optimized Biological Performance

The rational design of analogs based on the 6-fluoro-2-(pyridin-2-yl)pyrimidin-4-ol core focuses on systematic modifications to probe structure-activity relationships (SAR). nih.gov The goal is to identify key structural features that govern biological activity and to optimize them for improved performance. nih.gov The pyrimidine (B1678525) core is a well-established hinge-binding motif in many kinase inhibitors, making modifications to its substituents a critical strategy for enhancing target affinity and selectivity. nih.gov

Key modification points on the scaffold include:

The Pyridine (B92270) Ring: The electronic and steric properties of the pyridine ring can be altered by introducing substituents. Adding electron-donating groups (e.g., -OMe, -NH2) or electron-withdrawing groups (e.g., -Cl, -CF3) can influence the pKa of the ring nitrogen and its hydrogen bonding capabilities. nih.gov

The Pyrimidine Core: While the 2-pyridin-2-yl and 4-ol groups are often crucial for target interaction, the 5-position of the pyrimidine ring is a common site for substitution. nih.gov Introducing small alkyl or halogen groups at this position can fill specific hydrophobic pockets within a target's active site, potentially increasing potency. nih.gov

The 6-Fluoro Group: The fluorine atom is a key modulator. Replacing it with other halogens (Cl, Br) or small alkyl groups (CH3) can alter the compound's lipophilicity and electronic distribution, which in turn affects cell permeability and binding interactions.

The synthesis of these analogs often involves multi-step processes starting from simpler pyrimidine precursors. Structure-activity relationship studies conclude that the nature and position of substituents on both the pyrimidine and pyridine rings significantly influence the resulting biological activities. nih.govnih.gov

Modification SiteExample SubstituentRationale for ModificationPotential Biological Impact
Pyridine Ring 4'-Methoxy (-OCH3)Electron-donating group, can form additional H-bonds.Enhanced potency/selectivity. nih.gov
Pyridine Ring 4'-Chloro (-Cl)Electron-withdrawing, increases lipophilicity.Altered binding affinity, improved cell permeability.
Pyrimidine Core (C5) Methyl (-CH3)Fills small hydrophobic pockets in the target site.Increased potency and selectivity. nih.gov
Pyrimidine Core (C5) Bromo (-Br)Halogen bonding potential, steric bulk.Modified target engagement and selectivity profile.
Pyrimidine Core (C6) Chloro (-Cl)Alternative halogen to fluorine.Altered electronics and metabolic stability.

This table presents rationally designed structural modifications to the core compound and their potential effects based on established medicinal chemistry principles.

Exploration of Hybrid Molecule Architectures Integrating the Pyrimidine-Pyridine Motif

Molecular hybridization is a strategy that combines two or more distinct pharmacophoric units into a single molecule. nih.gov This approach aims to create hybrid compounds that can interact with multiple targets or with multiple sites on a single target, potentially leading to enhanced efficacy or a novel mechanism of action. mdpi.com The this compound core is an excellent candidate for inclusion in hybrid architectures due to its proven biological relevance. nih.govmdpi.com By fusing additional ring systems to this core, researchers can create more rigid and structurally complex molecules with unique pharmacological profiles.

The synthesis of pyrimido[4,5-d]pyrimidines involves the construction of a second pyrimidine ring fused to the first. These bicyclic systems are of significant interest due to their structural similarity to purines, allowing them to act as antagonists or inhibitors in biological pathways involving purinergic signaling. nih.govdnu.dp.ua

A common synthetic route to these fused systems starts with a functionalized 6-aminopyrimidine derivative. docksci.com For the this compound core, this would first require the conversion of the 6-fluoro substituent to an amino group. The resulting 6-amino-2-(pyridin-2-yl)pyrimidin-4-ol can then undergo cyclization reactions. One-pot, multi-component reactions are often employed for efficiency, reacting a 6-aminopyrimidine with aldehydes and other reagents under catalytic conditions to form the fused bicyclic system. researchgate.netoiccpress.com The key step is the hydrazine-induced cyclization or condensation with reagents like formic acid to form the second pyrimidine ring. docksci.comresearchgate.net

Pyrido[d]pyrimidines are another class of fused heterocyclic systems where a pyridine ring is fused to the pyrimidine core. nih.gov This scaffold is prominent in medicinal chemistry, with numerous derivatives investigated for a wide range of biological activities. nih.govrsc.org The fusion of the two rings creates a larger, planar aromatic system that can engage in π-stacking interactions within target binding sites, often leading to potent inhibition. mdpi.com

The synthesis of pyrido[2,3-d]pyrimidines, for example, can be achieved from ortho-amino-substituted pyridine precursors. rsc.orgresearchgate.net Alternatively, starting from the pyrimidine core, a pyridine ring can be constructed. This often involves reactions starting from a 6-aminouracil-type structure, which can react with various reagents in cyclization and condensation reactions to build the fused pyridine ring. researchgate.net The specific synthetic strategy determines which isomer of the pyrido[d]pyrimidine is formed. These derivatives have shown significant potential as kinase inhibitors. nih.govresearchgate.net

Investigation of Diverse Linkers and Side Chains to Enhance Target Engagement

Beyond modifying the core and creating fused systems, a powerful strategy for optimizing biological activity is the introduction of flexible or rigid linkers and diverse side chains. nih.gov These appendages are typically attached to positions on the core that project out from the primary binding site (e.g., the hinge-binding region in a kinase) and into more solvent-exposed areas or ancillary pockets.

For the this compound scaffold, the hydroxyl group at the 4-position is a prime attachment point for linkers via an ether linkage. The pyridine ring also offers potential sites for attachment. The design of these linkers and side chains is critical for enhancing target engagement:

Linker Length and Flexibility: Varying the length of an alkyl or polyethylene (B3416737) glycol linker can position the terminal side chain optimally to interact with a specific sub-pocket of the target protein.

Side Chain Functionality: The terminal group on the side chain is chosen to form specific interactions. Basic amines (like piperazine (B1678402) or morpholine) can form salt bridges with acidic residues (e.g., aspartate), while aromatic groups can engage in hydrophobic or π-stacking interactions.

This approach of mixing and matching side chains and linkers allows for the systematic exploration of a target's binding site topology, leading to the identification of analogs with greatly improved potency and selectivity. nih.govmdpi.com

Linker TypeTerminal Side ChainRationaleTarget Interaction
Flexible Alkyl Chain (e.g., -O-(CH2)3-)N-methylpiperazineBasic amine to interact with acidic residues.Forms salt bridge/H-bond with Asp/Glu.
Rigid Aromatic Linker (e.g., -O-phenyl-)MorpholineExplores flatter, hydrophobic regions.Hydrophobic interactions.
Ether Linkage (e.g., -O-CH2-)PyridineIntroduces additional H-bond acceptors/donors.π-stacking and H-bonding. mdpi.com
Amide Linker (e.g., -NH-CO-)Benzyl groupProvides H-bond donor/acceptor and hydrophobicity.H-bonding and hydrophobic interactions.

This table illustrates various linker and side chain combinations that can be appended to the core scaffold to enhance target engagement.

Future Research Perspectives in 6 Fluoro 2 Pyridin 2 Yl Pyrimidin 4 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol and its analogs lies in the adoption of green and sustainable chemistry principles. benthamdirect.comnih.govingentaconnect.com Traditional synthetic routes often involve harsh conditions, hazardous reagents, and multiple steps, leading to significant waste. Future methodologies will likely focus on improving efficiency and environmental compatibility.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which is highly efficient. acs.org Developing an MCR for the this compound scaffold would significantly streamline its synthesis.

Catalysis: The use of novel catalysts, including metal-organic frameworks, supported ionic liquids, and biocatalysts, can lead to milder reaction conditions, higher yields, and improved selectivity. benthamdirect.com For instance, iridium-catalyzed multicomponent synthesis has been successfully applied to other pyrimidine (B1678525) derivatives. acs.org

Flow Chemistry: Continuous flow synthesis offers advantages over batch processing, such as enhanced safety, better heat and mass transfer, and easier scalability. Adapting the synthesis of this compound to a flow process could improve reproducibility and yield.

Eco-Friendly Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids will be a critical aspect of sustainable synthesis. nih.gov

Synthetic StrategyPotential AdvantagesKey Research Focus
Multicomponent ReactionsIncreased atom economy, reduced waste, simplified purification.Design of a one-pot reaction combining pyridine (B92270), pyrimidine precursors, and a fluorine source.
Advanced CatalysisLower energy consumption, higher selectivity, use of non-toxic metals.Exploration of biocatalysts or earth-abundant metal catalysts for C-F and C-N bond formation.
Flow ChemistryImproved safety and control, easier scale-up, potential for automation.Optimization of reaction parameters (temperature, pressure, flow rate) for continuous production.
Green SolventsReduced environmental impact, improved worker safety.Investigating the solubility and reactivity of intermediates in water or bio-based solvents.

Advanced Computational Modeling for Structure-Based Drug Design and Lead Optimization

Computational tools are indispensable in modern drug discovery for predicting molecular interactions and optimizing compound properties. For this compound, advanced computational modeling can accelerate its development as a potential therapeutic agent.

Future research in this area will likely involve:

Molecular Docking and Dynamics: Simulating the binding of this compound to the active sites of various biological targets (e.g., kinases, polymerases) can help identify potential mechanisms of action and guide the design of more potent analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of pyrimidine-pyridine derivatives with their biological activity, enabling the prediction of potency for newly designed compounds. arabjchem.org

ADMET Prediction: In silico tools will be crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead compound and its derivatives at an early stage, reducing the likelihood of late-stage failures in drug development. nih.gov

Discovery and Validation of New Biological Targets and Mechanisms of Action

While pyrimidine and pyridine derivatives are known to target a range of biological molecules, including kinases and polymerases, the specific targets for this compound are yet to be fully elucidated. arabjchem.orgnih.gov Future research will focus on identifying and validating novel biological targets to uncover its full therapeutic potential.

Promising research directions include:

Target Identification: Utilizing techniques like chemical proteomics and thermal shift assays to identify the protein targets with which the compound interacts directly in cells.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays will be necessary to understand how the compound modulates the target's function. For instance, many pyrimidine-based drugs act as inhibitors of enzymes crucial for DNA synthesis or cell cycle regulation, such as FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4). nih.govresearchgate.net

Phenotypic Screening: Employing high-content screening approaches to observe the effects of the compound on cellular phenotypes (e.g., cell morphology, proliferation, apoptosis) can provide clues about its mechanism of action and potential therapeutic applications, including in areas like fibrosis. mdpi.com The anti-tumor activities of nitrogen-based heterocycles are often attributed to their ability to bind to DNA through hydrogen bonding. arabjchem.org

Potential Target ClassRationale for InvestigationExample Targets
Protein KinasesMany existing pyrimidine-based drugs are kinase inhibitors. mdpi.comEGFR, FLT3, CDK4/6, PIM kinases. arabjchem.orgnih.gov
PolymerasesPyrimidine analogs can interfere with DNA/RNA synthesis.RNA-dependent RNA polymerase (RdRp). nih.gov
Epigenetic TargetsScaffolds can be designed to interact with proteins like bromodomains.BRD4. mdpi.com
G-Protein Coupled ReceptorsThe scaffold is versatile and can be adapted for GPCR modulation.Serotonin (5-HT) receptors. nih.gov

Design of Next-Generation Pyrimidine-Pyridine Scaffolds for Academic Chemical Biology Research

The this compound scaffold serves as an excellent starting point for creating sophisticated chemical tools for basic biological research. By modifying the core structure, researchers can develop probes to study complex cellular processes.

Future design efforts could focus on:

Photoaffinity Probes: Incorporating photoreactive groups onto the scaffold to allow for covalent cross-linking to target proteins upon UV irradiation, facilitating target identification.

Fluorescent Probes: Attaching fluorophores to the molecule to visualize its subcellular localization and interaction with biological targets in real-time using advanced microscopy techniques.

Bifunctional Molecules: Designing molecules that link the pyrimidine-pyridine core to another moiety, such as a protein degrader (PROTAC) or a molecule that recognizes a specific cellular component, to create novel biological functions.

Exploration of New Applications in Materials Science or Sensing Technologies

Beyond pharmacology, the unique electronic and photophysical properties of the pyrimidine-pyridine scaffold can be harnessed for applications in materials science and chemical sensing. researchgate.net The presence of nitrogen atoms allows the pyrimidine ring to act as an effective complexing agent. researchgate.net

Potential future applications include:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives have been investigated as luminescent materials. researchgate.net The this compound core could be incorporated into larger conjugated systems to create novel materials for energy-efficient displays and lighting.

Chemical Sensors: The scaffold can be functionalized to selectively bind to specific ions or molecules. mdpi.com Changes in fluorescence or other optical properties upon binding could form the basis of a highly sensitive and selective chemical sensor. nih.gov For example, pyrimidine-based fluorescent nanoparticles have been used to detect Pseudomonas aeruginosa. nih.gov

Non-linear Optical (NLO) Materials: Molecules with extended π-conjugated systems containing electron-donating and electron-withdrawing groups, a feature achievable with the pyrimidine-pyridine scaffold, can exhibit NLO properties for applications in telecommunications and optical computing. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol, and how are they validated?

  • Methodological Answer : Synthesis typically involves condensation reactions between fluorinated precursors and pyridine derivatives under mild, metal-free conditions. For example, β-CF₃ aryl ketones can be converted to fluoropyrimidines via cyclization, achieving yields >85% by optimizing solvent (e.g., DMF) and temperature (80–100°C) . Validation includes monitoring reaction progress via TLC and confirming purity through HPLC (>95%). Post-synthesis, structural integrity is confirmed using FTIR (hydroxy group at ~3200 cm⁻¹), ¹H NMR (pyridyl proton signals at δ 8.2–8.5 ppm), and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign pyridin-2-yl protons (δ 7.8–8.6 ppm) and pyrimidine carbons (δ 155–165 ppm) to confirm substitution patterns.
  • X-ray diffraction : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H···N), as demonstrated in related fluorinated pyridines .
  • Elemental analysis : Ensure C, H, N, F content aligns with theoretical values (±0.3% tolerance) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors relevant to the compound’s scaffold (e.g., cyclooxygenase for anti-inflammatory activity). Use murine macrophage models (RAW 264.7 cells) to assess cytokine inhibition (e.g., IL-6, TNF-α) at 10–100 µM concentrations. Follow up with in vivo analgesic testing (e.g., acetic acid-induced writhing in mice) at 25–50 mg/kg doses, comparing to standards like ibuprofen .

Advanced Research Questions

Q. How can conflicting data between computational models and experimental spectra be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or proton exchange dynamics. Cross-validate by:
  • Solvent parameterization : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO).
  • Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism) by observing signal coalescence at elevated temperatures .
  • 2D NMR (COSY, NOESY) : Resolve spatial proximities and confirm predicted coupling constants .

Q. What strategies improve reaction yield and selectivity in fluorinated pyrimidine synthesis?

  • Methodological Answer :
  • Fluorine-directed regioselectivity : Use electron-withdrawing substituents (e.g., CF₃) to stabilize intermediates, enhancing C-6 fluorination .
  • Microwave-assisted synthesis : Reduce reaction time (30–60 min vs. 12 h conventional) while maintaining yields >80% .
  • Byproduct mitigation : Add scavengers (e.g., molecular sieves) to absorb HF generated during dehydrofluorination .

Q. How can crystallization challenges (e.g., polymorphic forms) be addressed?

  • Methodological Answer :
  • Solvent screening : Test polar aprotic solvents (acetonitrile, ethyl acetate) to favor monoclinic crystal systems, as seen in related fluoropyridines .
  • Seeding : Introduce microcrystals of the desired polymorph to guide nucleation.
  • Slow evaporation : Control humidity and temperature (20–25°C) to minimize lattice defects .

Q. What are the best practices for handling hazardous byproducts during synthesis?

  • Methodological Answer :
  • Waste segregation : Separate fluorinated byproducts (e.g., HF, chlorinated intermediates) into halogen-specific containers for professional disposal .
  • Neutralization : Treat acidic waste (pH <2) with CaCO₃ before disposal.
  • Fume hood protocols : Use PTFE-lined equipment to resist corrosion during high-temperature reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.